N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Some derivatives of 1,2,4-triazol-3-one, which share a structural similarity with N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, have been explored for their antimicrobial activities. Studies have shown that these derivatives, including compounds with methoxyphenyl groups, can exhibit significant antimicrobial activity against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Fandaklı et al., 2012).
Antidepressant Properties
Compounds structurally related to this compound have been identified as potential antidepressants. For instance, certain carboxamides have been synthesized and evaluated for their activity as 5-HT3 receptor antagonists, showing promising antidepressant-like activity in animal models (Mahesh et al., 2011).
Antiproliferative Activity
There is evidence that indazole-carboxamide derivatives, including those with a methoxyphenyl group, exhibit antiproliferative activity against cancer cell lines. This suggests their potential utility in the development of anticancer therapies (Lu et al., 2021).
Cytotoxic Agents in Cancer Research
Substituted phenylthiazole-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines. These studies contribute to the understanding of the structure-activity relationships in the development of new anticancer drugs (Aliabadi et al., 2010).
Fluorescent Dye Synthesis
N-ethoxycarbonylpyrene and perylene thioamides, compounds with some structural resemblance to this compound, have been used in the synthesis of fluorescent dyes. These dyes display a wide range of fluorescence and are promising for applications in materials science and bioimaging (Witalewska et al., 2019).
MAO-B Inhibition
Indazole-carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This suggests their potential use in the treatment of conditions such as Parkinson's disease (Tzvetkov et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of This compound It’s suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This indicates that the compound interacts with its targets, leading to changes in cell structure and function.
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Result of Action
The molecular and cellular effects of This compound It’s suggested that the compound may cause damage to cell morphology and membrane integrity , indicating potential cellular effects.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17(21)16-14-4-2-3-5-15(14)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVWQAOTMGENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325685 |
Source
|
Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
793713-10-7 |
Source
|
Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.